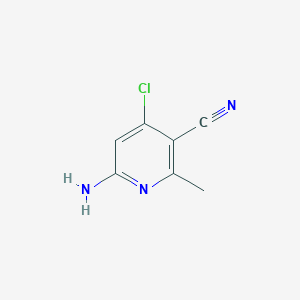
3-(2,4-Dimethoxybenzylamino)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethoxybenzylamino)picolinonitrile is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 2-carbonitrile group and a 3-position amino group bonded to a 2,4-dimethoxybenzyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzylamino)picolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzylamine and 2-chloropyridine-3-carbonitrile.
Nucleophilic Substitution Reaction: The primary synthetic route involves a nucleophilic substitution reaction where 2,4-dimethoxybenzylamine reacts with 2-chloropyridine-3-carbonitrile under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic attack.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Dimethoxybenzylamino)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the amino group.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethoxybenzylamino)picolinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethoxybenzylamino)picolinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
- 3-[(2,4-Dimethoxybenzyl)amino]pyridazine-4-carbonitrile
- 2-Amino-4H-pyran-3-carbonitrile derivatives
Comparison:
- Structural Differences: While 3-(2,4-Dimethoxybenzylamino)picolinonitrile contains a pyridine ring, similar compounds may have different heterocyclic cores, such as pyridazine or pyran rings.
- Functional Group Variations: The presence of different functional groups, such as amino or cyano groups, can influence the reactivity and biological activity of these compounds.
- Unique Properties: this compound is unique in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H15N3O2 |
|---|---|
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
3-[(2,4-dimethoxyphenyl)methylamino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-12-6-5-11(15(8-12)20-2)10-18-13-4-3-7-17-14(13)9-16/h3-8,18H,10H2,1-2H3 |
Clave InChI |
SLUGVJCJKKQGAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CNC2=C(N=CC=C2)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8672304.png)







![Ethyl 2-(8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B8672371.png)




